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Compound of Interest

Compound Name: Cistanoside F

Cat. No.: B15594271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Cistanoside F, a phenylethanoid glycoside with potential therapeutic applications. The

information presented herein is intended to support research and development efforts by

providing detailed data and methodologies for the characterization of this natural compound.

Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for Cistanoside
F, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and

Infrared (IR) spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and elemental

composition of a compound. For Cistanoside F, high-resolution mass spectrometry provides

precise mass measurements.

Ion Observed m/z Molecular Formula

[M-H]⁻ 487.1452 C₂₁H₂₇O₁₃⁻

Molecular Weight 488.4 g/mol C₂₁H₂₈O₁₃
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Table 1: Mass Spectrometry Data for Cistanoside F.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of

organic compounds. The ¹H and ¹³C NMR data provide information about the chemical

environment of each hydrogen and carbon atom in the Cistanoside F molecule.

¹H NMR (Proton NMR) Data
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Atom Number
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aglycone

H-2 6.77 d 8.1

H-5 6.67 d 8.1

H-6 6.55 s

H-α 2.78 t 7.0

H-β 3.99 m

Caffeoyl moiety

H-2' 7.04 d 2.0

H-5' 6.77 d 8.1

H-6' 6.92 dd 8.1, 2.0

H-α' 7.58 d 15.9

H-β' 6.27 d 15.9

Glucose moiety

H-1'' 4.38 d 7.8

H-2'' 3.45 m

H-3'' 3.51 m

H-4'' 4.89 t 9.5

H-5'' 3.55 m

H-6''a 3.68 m

H-6''b 3.85 m

Rhamnose moiety

H-1''' 5.17 d 1.5

H-2''' 3.98 m
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H-3''' 3.75 m

H-4''' 3.32 t 9.5

H-5''' 3.59 m

H-6''' 1.09 d 6.2

Table 2: ¹H NMR Spectroscopic Data for Cistanoside F.

¹³C NMR (Carbon-13 NMR) Data
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Atom Number Chemical Shift (δ, ppm)

Aglycone

C-1 131.4

C-2 117.2

C-3 146.0

C-4 144.6

C-5 116.8

C-6 121.2

C-α 36.5

C-β 72.3

Caffeoyl moiety

C-1' 127.6

C-2' 115.3

C-3' 146.8

C-4' 149.6

C-5' 116.2

C-6' 123.2

C-α' 148.5

C-β' 114.8

C=O 168.4

Glucose moiety

C-1'' 104.2

C-2'' 76.4

C-3'' 81.5
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C-4'' 70.8

C-5'' 76.1

C-6'' 62.4

Rhamnose moiety

C-1''' 103.0

C-2''' 72.2

C-3''' 72.0

C-4''' 73.8

C-5''' 70.5

C-6''' 18.4

Table 3: ¹³C NMR Spectroscopic Data for Cistanoside F.

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups within a molecule based on their

characteristic absorption of infrared radiation.

Wavenumber (cm⁻¹) Functional Group Assignment

~3400 (broad) O-H stretching (phenolic and alcoholic)

~2920 C-H stretching (aliphatic)

~1690 C=O stretching (α,β-unsaturated ester)

~1605 C=C stretching (aromatic ring)

~1515 C=C stretching (aromatic ring)

~1280 C-O stretching (ester)

~1160 C-O stretching (glycosidic bond)

~1070 C-O stretching (alcohols)
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Table 4: Characteristic IR Absorption Bands for Cistanoside F.

Experimental Protocols
The following sections detail the general methodologies used to obtain the spectroscopic data

for Cistanoside F and related phenylethanoid glycosides.

Mass Spectrometry
High-resolution mass spectra are typically acquired using a Quadrupole Time-of-Flight (Q-TOF)

mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: The purified compound is dissolved in a suitable solvent, such as

methanol or acetonitrile, at a low concentration (e.g., 1-10 µg/mL).

Instrumentation: A UPLC (Ultra-Performance Liquid Chromatography) system is often

coupled to the Q-TOF mass spectrometer.

Ionization Mode: ESI is used in negative ion mode to generate the [M-H]⁻ ion.

Mass Analysis: Data is acquired over a mass range of m/z 100-1000.

Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) is used to fragment

the precursor ion to obtain structural information. The collision energy is varied to optimize

fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on high-field NMR spectrometers (e.g., 400, 500, or 600 MHz).

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent, such as methanol-d₄ (CD₃OD) or deuterium oxide (D₂O). Tetramethylsilane (TMS) is

typically used as an internal standard for chemical shift referencing.

¹H NMR: Standard one-dimensional proton NMR spectra are acquired to determine chemical

shifts, multiplicities, and coupling constants.
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¹³C NMR: Proton-decoupled ¹³C NMR spectra are recorded to identify the chemical shifts of

all carbon atoms.

2D NMR: To aid in the complete and unambiguous assignment of all proton and carbon

signals, various two-dimensional NMR experiments are performed, including:

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons (typically over 2-3 bonds).

Infrared (IR) Spectroscopy
IR spectra are typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation: The sample is prepared as a KBr (potassium bromide) pellet. A small

amount of the dried sample is finely ground with anhydrous KBr and pressed into a thin,

transparent disk.

Data Acquisition: The spectrum is recorded over the mid-infrared range, typically from 4000

to 400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber

(cm⁻¹).

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of

Cistanoside F.
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Caption: Workflow for the isolation and spectroscopic characterization of Cistanoside F.
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To cite this document: BenchChem. [Spectroscopic Profile of Cistanoside F: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15594271#spectroscopic-data-of-cistanoside-f-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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